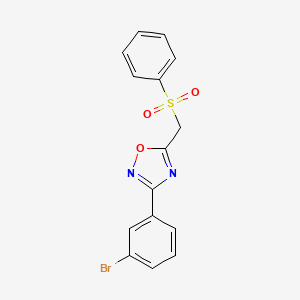
3-(3-Bromophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. It is a white to yellow crystalline powder that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting various enzymes and pathways involved in the progression of diseases. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and their inhibition can lead to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
3-(3-Bromophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. The compound has also been shown to exhibit anti-inflammatory and analgesic effects in animal models. Additionally, it has been shown to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(3-Bromophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole in lab experiments is its relatively simple synthesis method. The compound is also relatively stable and easy to handle, making it a popular choice for scientific research. However, one of the limitations of using 3-(3-Bromophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are numerous future directions for the study of 3-(3-Bromophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole. One potential direction is the development of new drugs and therapeutic agents based on the compound. The anti-inflammatory, anti-cancer, and anti-microbial properties of the compound make it a promising candidate for the development of new drugs for the treatment of various diseases. Another potential direction is the study of the compound's mechanism of action, which could lead to a better understanding of its biological activity and potential therapeutic applications. Additionally, the development of new synthesis methods and the study of the compound's physical and chemical properties could lead to new applications and uses for 3-(3-Bromophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole in scientific research.
Métodos De Síntesis
The synthesis of 3-(3-Bromophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole involves the reaction of 3-bromoaniline, phenylsulfonylmethyl isocyanide, and triethyl orthoformate in the presence of a catalyst. The reaction proceeds via a multicomponent reaction, which results in the formation of the desired product. The synthesis method is relatively simple and efficient, making it a popular choice for the production of 3-(3-Bromophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole.
Aplicaciones Científicas De Investigación
3-(3-Bromophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been used in the development of new drugs and therapeutic agents for the treatment of various diseases.
Propiedades
IUPAC Name |
5-(benzenesulfonylmethyl)-3-(3-bromophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3S/c16-12-6-4-5-11(9-12)15-17-14(21-18-15)10-22(19,20)13-7-2-1-3-8-13/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTJLBLABNAKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-{[1-(aminomethyl)spiro[2.3]hexan-1-yl]methyl}carbamate](/img/structure/B2787565.png)
![2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanamine hydrochloride](/img/structure/B2787566.png)
![Tert-butyl 2-[(but-2-ynoylamino)methyl]-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2787567.png)
![ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)
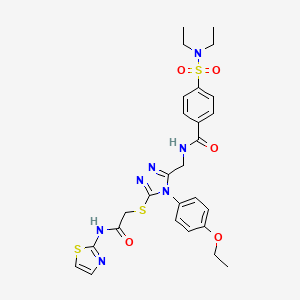
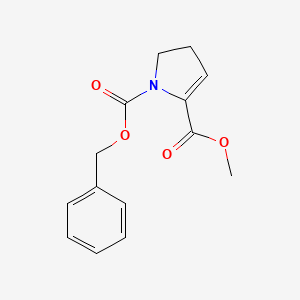
![2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2787577.png)
![4-[4-(4-Chlorophenyl)sulfanylbutanoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2787578.png)
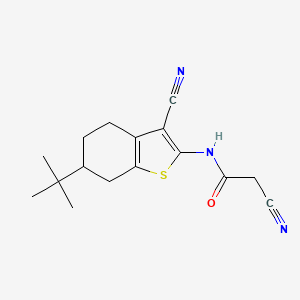
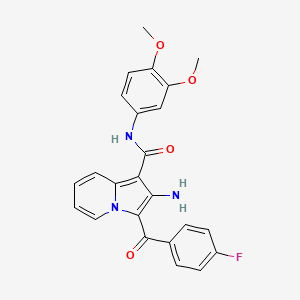
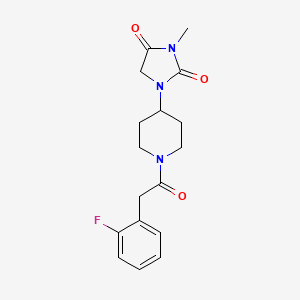
![1-[2-(Dimethoxymethyl)-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2787583.png)
![methyl N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}carbamate](/img/structure/B2787585.png)
